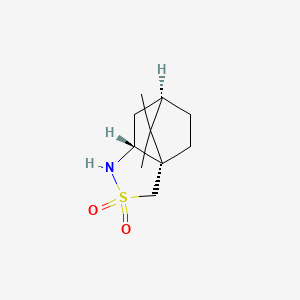

(1S)-(-)-2,10-Camphorsultam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-(-)-2,10-Camphorsultam: is a chiral auxiliary derived from camphor, widely used in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under specific conditions. The process includes:

Oxidation of Camphor: Camphor is oxidized to camphorquinone.

Reaction with Sulfamide: Camphorquinone reacts with sulfamide to form the sultam ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Asymmetric Trifluoromethylthiolation Reactions

(1S)-(−)-2,10-Camphorsultam derivatives act as electrophilic trifluoromethylthiolation reagents, transferring the SCF₃ group to nucleophiles with high enantioselectivity. The synthesis of N-trifluoromethylthio-2,10-camphorsultam (1c ) involves reacting (1S)-(−)-N-chloro-2,10-camphorsultam with AgSCF₃ in acetonitrile, yielding 68% after recrystallization .

Key Applications:

-

β-Ketoesters : Reaction with β-ketoester 2a under optimized conditions (Cs₂CO₃, THF, −25°C) achieves 95% yield and 90% ee .

-

Oxindoles : Substituted oxindoles react with 1c in Et₂O at −25°C, yielding products with up to 92% ee .

-

Benzofuranones : Benzofuran-2(3H)-ones undergo trifluoromethylthiolation with 85–94% ee using 1c and Cs₂CO₃ .

Table 1: Optimization of Trifluoromethylthiolation Conditions for β-Ketoester 2a

| Reagent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1c | Cs₂CO₃ | THF | −25 | 95 | 90 |

| 1c | K₂CO₃ | THF | −25 | 80 | 85 |

| 1c | None | THF | −25 | <10 | – |

Chiral Auxiliary in Cycloadditions and Rearrangements

The compound’s nitrogen atom facilitates derivatization for stereoselective Diels-Alder reactions, Michael additions, and Claisen rearrangements .

-

Diels-Alder Reactions : N-Acryloyl derivatives of (1S)-(−)-2,10-camphorsultam serve as dienophiles, enabling enantioselective cycloadditions. For example, reactions with cyclopentadiene yield products with >95% de .

-

Claisen Rearrangements : Allyl vinyl ethers equipped with camphorsultam auxiliaries rearrange with high stereocontrol, achieving >90% ee in γ,δ-unsaturated carbonyl products .

Stereochemical Analysis and Resolution

The compound is employed as a chiral probe for:

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Auxiliary in Organic Reactions

Camphorsultam is primarily recognized for its function as a chiral auxiliary in asymmetric synthesis. It is employed to enhance the stereoselectivity of reactions such as Michael additions, Diels-Alder reactions, and cycloaddition processes. For example, in the synthesis of isoquinuclidines via Diels-Alder reactions, camphorsultam has demonstrated significant efficacy in achieving high yields and enantiomeric excess (d.e.) .

Case Study: Synthesis of Manzacidin B

In a notable application, camphorsultam was utilized in the synthesis of Manzacidin B, where it played a crucial role in controlling the stereochemical outcome of the reaction . The rigidity imparted by the camphorsultam structure allows for precise spatial orientation during the formation of new bonds.

Medicinal Chemistry

Drug Discovery and Development

Research indicates that camphorsultam derivatives are being explored for their potential therapeutic applications. For instance, studies have shown that compounds derived from camphorsultam can act as inhibitors in various biological pathways, including those related to cancer . The ability to modify camphorsultam allows for the design of novel molecules that can target specific biological interactions.

Example: PD-1/PD-L1 Antagonists

In a study focusing on small molecules that inhibit the PD-1/PD-L1 interaction—critical in cancer immunotherapy—camphorsultam derivatives were evaluated for their binding affinity and efficacy in preclinical models . This highlights the compound's potential role in developing new cancer therapies.

Chiral Probes and Stereochemical Analysis

Optical Resolution and Absolute Stereochemistry Determination

Camphorsultam serves as an effective chiral probe for determining the absolute stereochemistry of various compounds. Its application in high-performance liquid chromatography (HPLC) and X-ray crystallography has been documented extensively . For example, it can be used to resolve racemic mixtures into their enantiomers, thus facilitating the study of stereochemical properties.

Case Study: Resolution of Carboxylic Acids

A significant application involves using camphorsultam for the optical resolution of carboxylic acids. This process allows chemists to ascertain the absolute configurations of these acids through crystallographic methods .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary in Michael additions and Diels-Alder reactions | High yields and enantiomeric excess achieved |

| Medicinal Chemistry | Development of PD-1/PD-L1 antagonists | Potential therapeutic agents for cancer treatment |

| Chiral Probes | Optical resolution and stereochemical analysis | Effective for determining absolute stereochemistry |

Mécanisme D'action

The mechanism of action of (1S)-(-)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. The sultam ring structure provides a rigid chiral environment, allowing for the selective formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the sultam and the reacting molecules.

Comparaison Avec Des Composés Similaires

(1R)-(+)-2,10-Camphorsultam: The enantiomer of (1S)-(-)-2,10-Camphorsultam, used in similar applications but induces the opposite chirality.

(1S)-(-)-10-Camphorsulfonic Acid: Another chiral auxiliary derived from camphor, used in asymmetric synthesis.

(1R)-(+)-10-Camphorsulfonic Acid: The enantiomer of (1S)-(-)-10-Camphorsulfonic Acid.

Uniqueness: this compound is unique due to its specific chiral environment and its ability to induce high enantioselectivity in various chemical reactions. Its rigid structure and the presence of the sultam ring make it particularly effective in asymmetric synthesis compared to other chiral auxiliaries.

Propriétés

IUPAC Name |

(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYJNYYDJOJNO-NQMVMOMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-90-8 |

Source

|

| Record name | (-)-10,2-Camphorsultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.